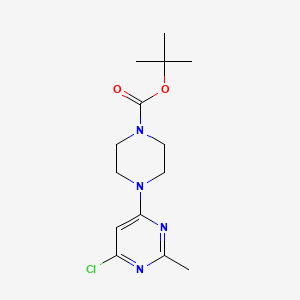

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-10-16-11(15)9-12(17-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNJQIINOHRIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595673 | |

| Record name | tert-Butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203519-37-3 | |

| Record name | 1,1-Dimethylethyl 4-(6-chloro-2-methyl-4-pyrimidinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203519-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 6-chloro-2-methylpyrimidine with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out under microwave conditions to achieve high yields. The process involves the condensation of the pyrimidine derivative with the piperazine derivative in the presence of a suitable base, such as triethylamine, in a solvent like acetonitrile .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Key Observations :

- Electron-Donating vs.

- Halogen Position : Chlorine at the 6-position (target) vs. 2-position () shifts the electronic density on the pyrimidine ring, affecting interactions with aromatic residues in kinase binding pockets .

- Bulkier Substituents : The phenyl group in increases molecular weight (340.42 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Stability Considerations :

- The Boc group in the target compound confers stability under basic conditions but is susceptible to acidic deprotection (e.g., HCl/dioxane) .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physicochemical Comparisons

Biological Activity

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 203519-37-3) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C14H21ClN4O2

- Molecular Weight : 312.795 g/mol

- Structural Characteristics : The compound features a piperazine ring substituted with a chloro-methylpyrimidine moiety and a tert-butyl ester group, which may influence its pharmacokinetic properties and biological interactions.

This compound has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival. For instance, it has been evaluated for its inhibitory effects on human phosphoglycerate dehydrogenase (PHGDH), which is implicated in serine biosynthesis and cancer metabolism .

-

Receptor Interaction :

- The compound may also interact with neurotransmitter receptors, although specific receptor targets have not been conclusively identified in the available literature. Its structural similarity to other piperazine derivatives suggests possible activity at serotonin or dopamine receptors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

- Cell Viability Reduction : The compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells, at micromolar concentrations.

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects, particularly in models of neurodegeneration:

- Oxidative Stress Reduction : The compound appears to mitigate oxidative stress-induced neuronal damage in cell culture models.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro:

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

- In Vivo Efficacy :

-

Safety Profile :

- Toxicological assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses, although further studies are warranted to fully characterize its safety in long-term use.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | 110 | 24 | 62 | |

| 1,4-Dioxane | 110 | 12 | 88.7 |

How can researchers optimize purification and characterize intermediates?

Q. Methodological Considerations

- Purification : After extraction (ethyl acetate/water), anhydrous MgSO₄ or Na₂SO₄ is used for drying. Column chromatography with gradient elution (hexane → ethyl acetate) isolates the product .

- Characterization : ¹H NMR (CDCl₃) confirms substitution patterns (e.g., δ 1.49 ppm for tert-butyl protons, δ 8.16 ppm for pyrimidine protons) . LCMS (m/z 342 [M+H]+) validates molecular weight .

What advanced techniques are used for structural elucidation and crystallographic analysis?

Q. Advanced Structural Analysis

- X-ray diffraction : Monoclinic space group P2₁/n with unit cell parameters (e.g., a = 6.1925 Å, β = 93.513°) provides crystal packing details. Hydrogen bonds (e.g., O–H⋯N, N–H⋯O) stabilize supramolecular architectures .

- Refinement : SHELXL refines structures using least-squares minimization (R-factor < 0.05). Twinning or disorder in crystals may require specialized protocols .

How do reaction solvents and catalysts influence yield and purity?

Q. Advanced Optimization Strategies

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity of piperazine derivatives compared to toluene, improving yields (88.7% vs. 62%) .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki couplings for pyrimidine functionalization, though not directly used in SNAr reactions .

What role does this compound play in medicinal chemistry and probe design?

Q. Application in Drug Development

- Intermediate for Fluorescent Probes : The compound is coupled with BODIPY dyes to create kinase inhibitors (e.g., dasatinib-BODIPY) for cellular imaging .

- Enzyme Inhibition : Analogues act as prolyl-hydroxylase inhibitors, modulating hypoxia-inducible factor (HIF) pathways .

How are structure-activity relationships (SAR) studied using derivatives of this compound?

Q. Advanced SAR Approaches

- Piperazine Modifications : Introducing carbonyl or acetyl groups on the piperazine ring alters pharmacokinetics (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate for cross-coupling) .

- Pyrimidine Substitutions : Bromine or methoxy groups at pyrimidine positions influence binding to biological targets (e.g., kinases) .

What analytical methods ensure compound stability and storage compliance?

Q. Methodological Guidelines

- Stability : Store at room temperature in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

- Purity Monitoring : HPLC with C18 columns (retention time ~5.19 min) and UV detection (λ = 254 nm) ensures >99% purity .

How can researchers address contradictions in reported synthetic yields?

Q. Critical Data Analysis

- Catalyst Purity : Residual moisture in K₂CO₃ reduces nucleophilicity, leading to lower yields. Pre-drying bases at 120°C improves consistency .

- Reaction Scaling : Pilot reactions (1–5 mmol) achieve higher yields than bulk syntheses due to better heat distribution .

What computational tools aid in crystallographic refinement and hydrogen bonding analysis?

Q. Advanced Computational Methods

- Software : SHELXTL and ORTEP-3 generate thermal ellipsoid plots and intermolecular interaction maps .

- Hydrogen Bond Networks : CrystalExplorer quantifies interaction energies (e.g., π⋯π stacking, van der Waals forces) in supramolecular assemblies .

How is the compound utilized in high-throughput screening (HTS) pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.